3-(1-Methylazetidin-3-yl)propan-1-amine

Physicochemical profiling pKa Drug-likeness

3-(1-Methylazetidin-3-yl)propan-1-amine (CAS 1501401-74-6) is a saturated four-membered nitrogen heterocycle building block with molecular formula C7H16N2 and molecular weight 128.22 g/mol. It features an N-methylazetidine ring linked at the 3-position to a three-carbon propyl chain terminating in a primary amine, providing two distinct amine functionalities—a tertiary amine within the ring and a primary amine side chain—for sequential derivatization.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 1501401-74-6
Cat. No. B2938957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylazetidin-3-yl)propan-1-amine
CAS1501401-74-6
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCN1CC(C1)CCCN
InChIInChI=1S/C7H16N2/c1-9-5-7(6-9)3-2-4-8/h7H,2-6,8H2,1H3
InChIKeyVJKITLMBBJGAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-(1-Methylazetidin-3-yl)propan-1-amine (CAS 1501401-74-6): A C7-Azetidine Primary Amine Building Block for Medicinal Chemistry


3-(1-Methylazetidin-3-yl)propan-1-amine (CAS 1501401-74-6) is a saturated four-membered nitrogen heterocycle building block with molecular formula C7H16N2 and molecular weight 128.22 g/mol . It features an N-methylazetidine ring linked at the 3-position to a three-carbon propyl chain terminating in a primary amine, providing two distinct amine functionalities—a tertiary amine within the ring and a primary amine side chain—for sequential derivatization . The compound is supplied through major vendor channels (Sigma-Aldrich/Enamine catalog EN300-7320133) at 95% purity . Its azetidine core confers conformational rigidity and favorable physicochemical properties that distinguish it from larger-ring saturated heterocycle alternatives (pyrrolidine, piperidine) commonly used in drug discovery .

Why 3-(1-Methylazetidin-3-yl)propan-1-amine Cannot Be Replaced by Generic Piperidine, Pyrrolidine, or Unsubstituted Azetidine Analogs


Substituting 3-(1-methylazetidin-3-yl)propan-1-amine with a generic pyrrolidine, piperidine, or even unsubstituted azetidine analog would alter three critical compound properties simultaneously: (i) the azetidine ring's smaller size and higher ring strain relative to five- or six-membered rings produce distinct conformational preferences and a different spatial vector for the pendant primary amine [1]; (ii) the predicted pKa of the conjugate acid of the azetidine nitrogen (~10.50) differs from that of pyrrolidine (pKa ~11.27) and piperidine (pKa ~11.12), affecting protonation state at physiological pH and thereby solubility, permeability, and target engagement ; (iii) the N-methyl substitution on the azetidine ring eliminates a hydrogen bond donor site compared to the unsubstituted 3-(azetidin-3-yl)propan-1-amine (CAS 1781830-74-7), altering both lipophilicity and metabolic vulnerability . These differences cannot be compensated by empirical tuning of a different scaffold and require explicit evaluation in the specific assay context.

Quantitative Differential Evidence for 3-(1-Methylazetidin-3-yl)propan-1-amine vs. Closest Analogs


pKa Modulation via N-Methyl Substitution: 3-(1-Methylazetidin-3-yl)propan-1-amine vs. Unsubstituted Azetidine Parent

The predicted pKa (conjugate acid) of 3-(1-methylazetidin-3-yl)propan-1-amine is 10.50±0.10, representing a decrease of ~0.79 log units relative to the unsubstituted azetidine parent (pKa = 11.29, experimental in H2O) . This pKa shift arises from the electron-donating effect of the N-methyl group, which stabilizes the protonated form less effectively than a secondary amine. A lower pKa reduces the fraction of ionized species at physiological pH (7.4), which can improve passive membrane permeability in cell-based assays while still retaining sufficient basicity for favorable solubility in acidic compartments [1].

Physicochemical profiling pKa Drug-likeness Azetidine scaffold

Molecular Weight Advantage: 3-(1-Methylazetidin-3-yl)propan-1-amine (MW 128.22) vs. Piperidine-Containing Isosteres

3-(1-Methylazetidin-3-yl)propan-1-amine has a molecular weight of 128.22 g/mol, which is 14–42 g/mol lower than functionally analogous piperidine-based building blocks such as 1-methylpiperidine-4-propan-1-amine (MW ≈ 156–170 g/mol depending on substitution) . In fragment-based and lead-optimization campaigns, a molecular weight reduction of 10–40 Da per building block directly improves ligand efficiency (LE) and contributes to compliance with Lipinski's Rule of Five . The azetidine scaffold has been explicitly validated as a smaller, more rigid isostere of piperidine in multiple drug discovery programs, including the development of DGAT2 inhibitor ervogastat, where piperidine-to-azetidine replacement reduced molecular weight while preserving target potency [1].

Molecular weight Ligand efficiency Fragment-based drug discovery Azetidine scaffold

Conformational Rigidity: Azetidine Ring Constraints vs. Flexible Acyclic Diamine Building Blocks

The four-membered azetidine ring in 3-(1-methylazetidin-3-yl)propan-1-amine restricts the conformational freedom of the propylamine side chain by fixing the C3-substitution vector in a puckered geometry, reducing the number of accessible rotamers compared to acyclic 1,3-diamine equivalents such as N,N'-dimethyl-1,3-propanediamine . Conformational pre-organization reduces the entropic penalty upon target binding and has been correlated with improved binding affinity in multiple small-molecule series . The azetidine scaffold has been documented to effectively rigidify amine backbones and serve as a tactic for fine-tuning pharmacological properties, as demonstrated in systematic studies where azetidines were directly appended to 18 different amine substrates, including three pharmaceutical agents [1].

Conformational restriction Entropic penalty Target binding Azetidine scaffold

Metabolic Stability Advantage: Azetidine Scaffold Retains High Intrinsic Microsomal Clearance Stability vs. 3,3-Difluoroazetidine Derivatives

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across nearly all compounds studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. This finding provides class-level evidence that non-fluorinated azetidine scaffolds—including 3-(1-methylazetidin-3-yl)propan-1-amine—retain favorable metabolic stability while offering a vector for further functionalization. In contrast, 3,3-difluoroazetidine analogs (which share the azetidine core but introduce electron-withdrawing fluorine atoms adjacent to the ring nitrogen) were flagged as metabolic outliers, suggesting that the N-methyl-3-substituted azetidine pattern in the target compound avoids the metabolic liability associated with gem-difluoro substitution [2].

Metabolic stability Microsomal clearance Drug metabolism Azetidine scaffold

Dual Amine Functionality for Sequential Derivatization: N-Methyl Tertiary Amine + Primary Amine vs. Single-Amine Building Blocks

3-(1-Methylazetidin-3-yl)propan-1-amine presents two chemically distinct amine functionalities: a tertiary amine (pKa ~10.50, within the N-methylazetidine ring) and a primary amine (pKa ~10.5–10.9 for the propylamine terminus), enabling sequential, chemoselective derivatization without requiring protecting group interconversion . This contrasts with simpler building blocks such as 3-(azetidin-3-yl)propan-1-amine (CAS 1781830-74-7, C6H14N2, MW 114.19), which offers two primary/secondary amine sites with less differentiated reactivity, or 3-(azetidin-1-yl)propan-1-amine (CAS 54262-75-8, C6H14N2, MW 114.19), where both nitrogens are basic but only one is a primary amine . The N-methyl group on the target compound also sterically and electronically differentiates the ring nitrogen from the terminal primary amine, reducing unwanted cross-reactivity during amide coupling, reductive amination, or sulfonylation steps [1].

Synthetic versatility Orthogonal protection Building block Azetidine scaffold

Recommended Application Scenarios for 3-(1-Methylazetidin-3-yl)propan-1-amine Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low-MW, Conformationally Restricted Primary Amine Building Blocks

At MW 128.22 with a rigid azetidine core, this compound is ideally suited for fragment library construction where ligand efficiency (LE) is a primary selection metric. The molecular weight reduction of ~18% versus piperidine isosteres directly improves LE scores, while the three-carbon spacer between the ring and the primary amine provides sufficient reach for fragment linking without introducing excessive flexibility . The conformational pre-organization from the azetidine ring reduces the entropic binding penalty relative to acyclic diamine fragments, a property that has been systematically exploited in azetidine-based drug discovery programs [1].

Lead Optimization Campaigns Targeting CNS-Penetrant Compounds Where pKa Modulation Is Critical

The predicted pKa of 10.50 for the azetidine nitrogen provides a starting point for CNS drug design, where optimal brain penetration often requires balancing basicity and lipophilicity . Compared to the unsubstituted azetidine parent (pKa 11.29), the N-methyl substitution in this compound reduces the fraction of positively charged species at physiological pH by approximately 5-fold at pH 7.4 (calculated from Henderson-Hasselbalch), potentially improving passive BBB permeability. The primary amine side chain further provides a synthetic handle for installing additional CNS-optimizing functional groups (e.g., amides, sulfonamides) without altering the core pKa profile [2].

Synthesis of Dual-Pharmacophore Conjugates via Orthogonal Amine Derivatization

The presence of two chemically distinct amine groups (N-methyl tertiary amine in the azetidine ring and primary amine on the propyl chain) enables sequential, chemoselective derivatization strategies . For example, the primary amine can be selectively acylated under mild conditions (pH ~8–9) while leaving the tertiary amine intact for subsequent alkylation or reductive amination. This orthogonal reactivity is particularly valuable for constructing bifunctional molecules such as PROTACs, antibody-drug conjugate linkers, or fluorescent probes where two distinct payloads must be attached to a central scaffold with precise stoichiometric control [3].

Scaffold-Hopping from Piperidine to Azetidine in Established SAR Series to Improve Metabolic Stability

The systematic study by Melnykov et al. (2023) demonstrated that non-fluorinated azetidine scaffolds maintain high metabolic stability across a diverse set of derivatives, while providing a smaller and more rigid alternative to piperidine rings [4]. Procurement of this compound enables direct scaffold-hopping experiments where an existing piperidine-based lead can be replaced with the azetidine isostere to evaluate effects on potency, selectivity, and metabolic turnover. The documented use of azetidine as a piperidine replacement in the DGAT2 inhibitor program (leading to clinical candidate ervogastat) provides precedent for this strategy producing improved intrinsic clearance while retaining target engagement [5].

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